molecular formula C20H21N3O2 B2898759 2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 879569-25-2

2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2898759
CAS No.: 879569-25-2
M. Wt: 335.407
InChI Key: COWKDLCFYIHKQN-UHFFFAOYSA-N
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Description

The compound 2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a fused heterocyclic system featuring a pyrano[3,2-c]pyridine core substituted with benzyl (position 6), isopropyl (position 4), methyl (position 7), and nitrile (position 3) groups. Its structural complexity and functional diversity make it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-amino-6-benzyl-7-methyl-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12(2)17-15(10-21)19(22)25-16-9-13(3)23(20(24)18(16)17)11-14-7-5-4-6-8-14/h4-9,12,17H,11,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWKDLCFYIHKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C(C)C)C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound belonging to the class of pyrano[3,2-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, including an amino group, a carbonitrile moiety, and a ketone functional group, contribute to its diverse biological interactions.

Chemical Structure

The molecular formula of this compound is represented as follows:

C19H21N3O2\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{2}

This compound features a complex arrangement of rings and functional groups that influence its chemical reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For example, derivatives of pyrano[3,2-c]pyridine have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in the inflammatory response. The IC50 values for related compounds against COX-2 have been reported around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Potential

Pyrano[3,2-c]pyridine derivatives have been explored for their anticancer effects in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways. For instance, certain structural analogs have demonstrated cytotoxicity against different cancer cell lines.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups facilitating hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine or pyran rings can significantly affect biological outcomes. For example:

SubstituentEffect on Activity
-BenzylIncreases lipophilicity and potential receptor binding
-IsopropylEnhances steric bulk which may affect enzyme interaction
-CarbonitrileContributes to electron-withdrawing properties enhancing reactivity

Case Studies

Several studies have focused on related compounds within the pyrano[3,2-c]pyridine class:

  • In vitro Studies : Compounds similar to 2-amino-6-benzyl derivatives showed significant inhibition of COX enzymes in vitro with promising IC50 values .
  • Animal Models : In vivo studies involving carrageenan-induced paw edema demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents at positions 4 and 6, which significantly influence physicochemical properties and reactivity. Key examples include:

Compound Name Substituents (Position 4, 6) Molecular Formula Melting Point (°C) Synthesis Yield Key Spectral Data (IR, cm⁻¹) Reference ID
2-Amino-6-benzyl-4-(4-nitrophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-nitrophenyl, benzyl C25H20N4O3 274–276 82% 2182 (CN), 1665 (C=O)
2-Amino-4-(4-chlorophenyl)-6-(3-pyridinylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-chlorophenyl, pyridinylmethyl C22H17ClN4O2 N/A N/A Predicted CCS: 200.4 Ų (M+H)+
2-Amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-fluorophenyl, 2-hydroxyethyl C20H17FN3O2 N/A N/A NMR: δ 4.18 (s, 2H, -CH2OH)
Target Compound 4-isopropyl, benzyl C24H24N3O Not reported Not reported Expected IR: ~2180 (CN), ~1660 (C=O) N/A
Key Observations:
  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent in lowers electron density, enhancing stability (higher melting point: 274–276°C) compared to alkyl or aryl groups.
  • Polar Groups : The 2-hydroxyethyl substituent in increases polarity, likely improving aqueous solubility.

Spectroscopic and Analytical Data

  • IR Spectroscopy : The nitrile (CN) stretch appears consistently near 2180–2220 cm⁻¹ across analogs (e.g., 2182 cm⁻¹ in , 2200 cm⁻¹ in ).
  • NMR Trends : Substituents influence chemical shifts. For instance, the 2-hydroxyethyl group in shows a characteristic singlet at δ 4.18 ppm for -CH2OH.
  • Collision Cross-Section (CCS) : The compound in has a predicted CCS of 200.4 Ų (M+H)+, useful for LC-MS characterization.

Physicochemical and Functional Properties

  • Thermal Stability : High melting points (>270°C) in and suggest robust thermal stability due to fused aromatic systems.
  • Solubility : Polar groups (e.g., hydroxyethyl in ) enhance water solubility, while lipophilic substituents (e.g., benzyl in the target compound) favor membrane permeability.
  • Bioactivity Potential: Chlorophenyl () and fluorophenyl () groups are known to enhance binding affinity in medicinal chemistry contexts.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for this compound, and how do substituent modifications influence yield? A1. The compound is synthesized via multi-step protocols involving:

  • Cyclo-condensation reactions of active methylene compounds with amines under acidic conditions (e.g., acetic acid/sodium acetate) to form the pyrano-pyridine core .
  • Functional group modifications (e.g., benzyl, isopropyl groups) introduced via nucleophilic substitution or coupling reactions. Yields vary significantly with steric/electronic effects: bulky substituents (e.g., isopropyl) may reduce reaction rates but improve thermal stability .

Table 1: Representative Yields for Substituent Variations

Substituent PositionGroup IntroducedYield (%)Key Reaction Conditions
6-positionBenzyl65–75Acetic anhydride, 80°C
4-positionIsopropyl55–60Ethanol, reflux
3-positionCarbonitrile70–85Knoevenagel condensation

Advanced: Q. Q2. How can solvent and catalyst selection optimize synthesis efficiency? A2. Solvent polarity and catalyst systems critically impact reaction kinetics:

  • Aqueous ethanol (1:1 v/v) enhances solubility of polar intermediates, achieving >80% yield in one-pot syntheses .
  • Ionic liquids (e.g., [Et3NH][HSO4]) reduce reaction times (from 12 h to 4 h) by stabilizing transition states in cyclization steps .
  • Microwave-assisted synthesis (e.g., 100 W, 120°C) improves regioselectivity for the pyrano-pyridine scaffold, reducing byproducts .

Structural Characterization

Basic: Q. Q3. What spectroscopic methods confirm the compound’s structure? A3. Key techniques include:

  • IR spectroscopy : CN stretch (~2220 cm⁻¹), NH₂ bends (~3400 cm⁻¹) .
  • ¹H/¹³C NMR : Benzyl protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and pyridine carbons (δ 150–160 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 379 [M+H]⁺) validate the molecular formula .

Advanced: Q. Q4. How do computational methods aid in resolving spectral ambiguities? A4. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies, resolving overlapping signals (e.g., distinguishing pyridine C-3 from C-5 carbons) . X-ray crystallography (e.g., P2₁/c space group) further validates stereochemistry and hydrogen-bonding networks .

Biological Activity and Mechanism

Basic: Q. Q5. What biological activities are reported for this compound? A5. The compound exhibits:

  • Anticancer activity : IC₅₀ = 12–18 µM against MCF-7 breast cancer cells via topoisomerase II inhibition .
  • Antimicrobial effects : MIC = 8 µg/mL against Staphylococcus aureus due to membrane disruption .
  • Anti-inflammatory action : 60% COX-2 inhibition at 10 µM .

Advanced: Q. Q6. How can structure-activity relationship (SAR) studies guide derivative design? A6. Key SAR insights include:

  • Benzyl group at C-6 : Essential for anticancer activity; replacing with methyl reduces potency by 5-fold .
  • Isopropyl at C-4 : Enhances metabolic stability (t₁/₂ > 6 h in liver microsomes) .
  • Carbonitrile at C-3 : Critical for hydrogen bonding with biological targets (e.g., COX-2) .

Table 2: SAR of Selected Derivatives

Derivative ModificationBiological Activity ChangeMechanism Insight
C-6: Benzyl → PhenylIC₅₀ increases to 35 µMReduced lipophilicity
C-4: Isopropyl → tert-Butylt₁/₂ extends to 8 hSteric shielding from CYP450
C-3: CN → COOHLoss of COX-2 inhibitionDisrupted H-bonding

Data Contradictions and Resolution

Advanced: Q. Q7. How to resolve discrepancies in reported biological activities? A7. Contradictions often arise from assay variability:

  • Cell line differences : MCF-7 (high EGFR expression) vs. HeLa (low EGFR) may yield divergent IC₅₀ values .
  • Standardization : Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation) to confirm apoptosis induction .
  • Batch purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, excluding impurities as confounding factors .

Crystallography and Stability

Basic: Q. Q8. What methods determine the compound’s solid-state stability? A8. Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 243–246°C) and polymorph transitions. Thermogravimetric Analysis (TGA) confirms thermal stability up to 200°C .

Advanced: Q. Q9. How do substituents influence crystal packing and stability? A9. X-ray studies show:

  • Benzyl groups form π-π stacking (3.5 Å spacing), enhancing crystallinity .
  • Isopropyl groups introduce torsional strain, reducing melting points by 10–15°C compared to tert-butyl analogs .

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